molecular formula C19H19FN2O3 B2499463 11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1207043-46-6

11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2499463
CAS No.: 1207043-46-6
M. Wt: 342.37
InChI Key: AKWLNSMGYNVVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of complex diazocine derivatives, such as 1,2,3,4-tetrahydro-6H-1,5-methanobenzo[d][1,2] diazocine derivatives, has been explored through various synthetic routes involving ethyl isoquinoline-4-carboxylate and m-methoxyphenylacetone as starting materials. These procedures highlight the versatility of diazocine frameworks for chemical synthesis and potential applications in developing novel compounds with unique chemical properties (Shiotani, Hori, & Mitsuhasi, 1967).

  • Research into the photochemical nitrogen elimination and ring expansion of tetrazolo[1,5-a]pyridines to 1,3-diazacyclohepta-1,2,4,6-tetraenes demonstrates the potential for creating diazocine derivatives through novel photochemical processes. Such methodologies can be applied to synthesize complex cyclic compounds, including diazocines, for various scientific applications (Reisinger, Koch, Bernhardt, & Wentrup, 2004).

Applications in Analytical Chemistry

  • Advanced liquid chromatography techniques have been developed for sensitive detection of amino acids, showcasing the use of derivatization agents for enhancing detection sensitivity. This underscores the importance of chemical derivatization in analytical methodologies, which could be relevant for analyzing compounds similar to the one (Watanabe & Imai, 1981).

Potential Biological Activities

  • A study discovered an orally potent analgesic compound, DS34942424, with a unique bicyclic skeleton, highlighting the ongoing search for novel compounds with significant biological activities. This example illustrates the potential for discovering new therapeutic agents within the broad spectrum of diazocine derivatives (Arita, Asano, Kubota, Domon, Machinaga, & Shimada, 2020).

Properties

IUPAC Name

11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-4-1-2-6-17(15)25-12-19(24)21-9-13-8-14(11-21)16-5-3-7-18(23)22(16)10-13/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWLNSMGYNVVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.